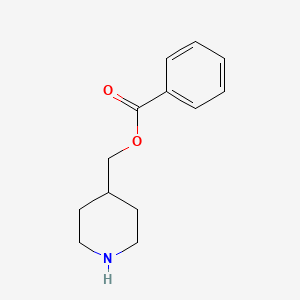
Piperidin-4-ylmethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-4-ylmethyl benzoate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
Piperidin-4-ylmethyl benzoate serves as a valuable reagent in organic synthesis. It is used as an intermediate in the production of more complex organic compounds and can act as a reference standard in analytical chemistry. Its reactivity allows for diverse synthetic pathways, including oxidation to benzoic acid derivatives and substitution reactions to form various substituted benzoate derivatives.
Biology
The compound has shown promising biological activities:
- Antimicrobial Activity : In vitro studies indicate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Medicine
Research indicates that derivatives of piperidine, including this compound, may have therapeutic applications in treating various conditions:
- Neurological Disorders : The compound has been explored for its potential in managing pain and inflammation associated with neurological conditions.
- Drug Development : Its structural features allow it to interact with specific molecular targets, making it a candidate for developing new drugs aimed at various diseases .
Industry
In the chemical industry, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other fine chemicals. Its unique properties make it suitable for various industrial applications .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against clinical isolates, supporting their use in developing new antibiotics.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties showed promising results in animal models of inflammation, indicating potential therapeutic uses for inflammatory diseases .
- Cancer Therapeutics : Research on related compounds indicated that modifications to the piperidine structure could enhance anticancer properties, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
piperidin-4-ylmethyl benzoate |
InChI |
InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2 |
InChI-Schlüssel |
ULIHZHNBRGICJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














